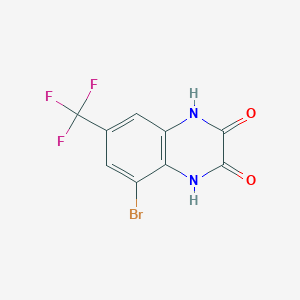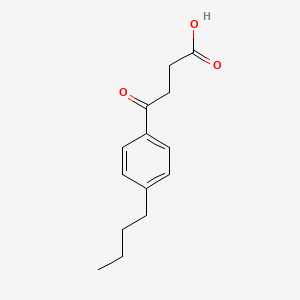
1-ベンゾフラン-5-イルメチルアミン
概要
説明
1-Benzofuran-5-ylmethylamine is a chemical compound with the empirical formula C9H9NO . It has a molecular weight of 147.17 . The compound is in solid form .
Molecular Structure Analysis
The molecular structure of 1-Benzofuran-5-ylmethylamine consists of a benzofuran ring attached to a methylamine group . The SMILES string for this compound is NCc1ccc2occc2c1 .科学的研究の応用
医薬品研究: 抗菌剤
1-ベンゾフラン-5-イルメチルアミンは、新しい抗菌剤の開発における可能性が探求されています。 ベンゾフラン部分は、いくつかの生物活性化合物に共通の特徴であり、このコア構造の修飾により、耐性菌株に対抗する新しい抗生物質の開発につながる可能性があります .
創薬: C型肝炎治療薬
この化合物の誘導体は、C型肝炎の治療に有望な結果を示しています。 研究者らは、C型肝炎ウイルスに対して顕著な抗ウイルス活性を示すマクロサイクルベンゾフラン化合物を特定しており、効果的な治療薬としての可能性を示しています .
がん治療: 抗がん剤
1-ベンゾフラン-5-イルメチルアミンに関連するものを含むベンゾフラン誘導体は、抗がん剤の開発のための足場として使用されています。 がん細胞の増殖を阻害する能力は、新しい腫瘍学治療の合成において貴重です .
神経科学: 神経保護剤
神経科学では、ベンゾフラン誘導体が神経保護剤として関心を集めています。 これらの化合物は、神経損傷を防ぐことによって、神経変性疾患に対する保護を提供する可能性があります .
有機合成: 構成ブロック
1-ベンゾフラン-5-イルメチルアミンは、有機合成における構成ブロックとして役立ちます。 その構造は、さまざまな化学反応やプロセスで使用できる複雑な有機分子の構築において重要です .
材料科学: 有機半導体
1-ベンゾフラン-5-イルメチルアミンのベンゾフランコアは、特に有機半導体の開発において、材料科学の分野で重要です。 これらの材料は、柔軟な電子デバイスを作成するために不可欠です .
環境科学: 汚染物質の分解
ベンゾフラン誘導体は、環境科学における役割、特に汚染物質の分解において研究されています。 これらの化合物は、環境中の有害な化学物質を分解するために使用できる可能性があります .
分析化学: クロマトグラフィー標準
最後に、1-ベンゾフラン-5-イルメチルアミンは、分析化学において、サンプル内の他の物質の識別と定量を支援するクロマトグラフィーの標準として使用できます .
Safety and Hazards
1-Benzofuran-5-ylmethylamine is classified as a hazardous substance. It can cause serious eye damage and severe skin burns . It may also cause respiratory irritation . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
Benzofuran compounds, including 1-Benzofuran-5-ylmethylamine, have been the focus of numerous studies due to their wide range of biological and pharmacological applications . They are considered promising structures for the development of new drugs . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
作用機序
Target of Action
Benzofuran compounds, which 1-benzofuran-5-ylmethylamine is a derivative of, have been found to interact with lysozyme in enterobacteria phage t4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which suggests that 1-Benzofuran-5-ylmethylamine may have antimicrobial properties.
Mode of Action
Benzofuran derivatives are known to interact with their targets through hydrophobic pockets and hydrogen bonds . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Benzofuran derivatives have been found to have extensive potential as antimicrobial agents , suggesting that they may affect pathways related to microbial growth and survival.
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that 1-Benzofuran-5-ylmethylamine may have similar effects.
生化学分析
Biochemical Properties
1-Benzofuran-5-ylmethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-Benzofuran-5-ylmethylamine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
1-Benzofuran-5-ylmethylamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Benzofuran-5-ylmethylamine can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function . Additionally, it can influence cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 1-Benzofuran-5-ylmethylamine involves several key processes. At the molecular level, it binds to specific biomolecules, leading to changes in their structure and function. For instance, 1-Benzofuran-5-ylmethylamine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, 1-Benzofuran-5-ylmethylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzofuran-5-ylmethylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzofuran-5-ylmethylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1-Benzofuran-5-ylmethylamine in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Benzofuran-5-ylmethylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, 1-Benzofuran-5-ylmethylamine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant toxicity .
Metabolic Pathways
1-Benzofuran-5-ylmethylamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The interactions of 1-Benzofuran-5-ylmethylamine with specific enzymes and cofactors are crucial for its metabolic processing and overall biological activity .
Transport and Distribution
The transport and distribution of 1-Benzofuran-5-ylmethylamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 1-Benzofuran-5-ylmethylamine can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
1-Benzofuran-5-ylmethylamine exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, 1-Benzofuran-5-ylmethylamine can be targeted to other organelles, such as the endoplasmic reticulum and the nucleus, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s overall biological effects and mechanisms of action.
特性
IUPAC Name |
1-benzofuran-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIMSPBHXZKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383569 | |
| Record name | 1-Benzofuran-5-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37798-08-6 | |
| Record name | 5-Benzofuranmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37798-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzofuran-5-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOFURAN-5-YL METHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)